Quantitative Comparison of In Vivo Antitumor Efficacy: Clomesone vs. Chloroethylnitrosoureas
In a direct, multi-model preclinical comparison, Clomesone was found to be 'generally as effective as the chloroethylnitrosoureas against experimental tumor models,' including murine L1210 leukemia, B16 melanoma, and Lewis lung carcinoma [1]. This equivalence in efficacy is achieved through a distinct mechanism, as Clomesone lacks the hydroxyethylating and carbamoylating moieties of its comparators [1].
| Evidence Dimension | Broad-spectrum antitumor activity in murine models |
|---|---|
| Target Compound Data | Significant activity; equivalent in efficacy |
| Comparator Or Baseline | Chloroethylnitrosoureas (e.g., BCNU, CCNU) |
| Quantified Difference | Equivalent efficacy (qualitative assessment from study) |
| Conditions | In vivo murine tumor models (L1210 leukemia, B16 melanoma, Lewis lung carcinoma, M5076 sarcoma) with various routes of administration [1]. |
Why This Matters
This establishes that Clomesone can achieve comparable in vivo potency to a major class of alkylating agents, but with a more targeted chemical mechanism, offering a potential advantage for researchers seeking to isolate chloroethylation effects.
- [1] Dykes DJ, Waud WR, Harrison SD Jr, Laster WR Jr, Griswold DP Jr, Shealy YF, Montgomery JA. Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone, NSC 33847) against selected tumor systems in mice. Cancer Res. 1989 Mar 1;49(5):1182-6. View Source
